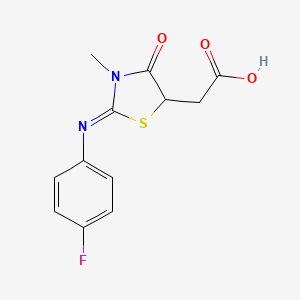
2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and an acetic acid moiety. It has garnered interest in the scientific community due to its potential pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid typically involves the reaction of 4-fluoroaniline with thioglycolic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts to enhance the reaction efficiency and reduce environmental impact . The use of continuous flow reactors and automated synthesis platforms can further optimize the production process, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound is believed to inhibit bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death.
Antioxidant Activity: It acts as a free radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species and prevent oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid can be compared with other thiazolidinone derivatives:
Properties
Molecular Formula |
C12H11FN2O3S |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H11FN2O3S/c1-15-11(18)9(6-10(16)17)19-12(15)14-8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3,(H,16,17) |
InChI Key |
OHPFHHYTANUJJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(SC1=NC2=CC=C(C=C2)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
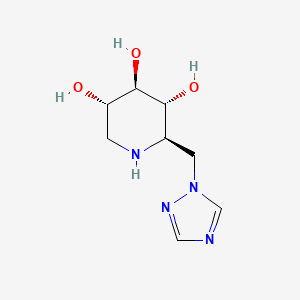
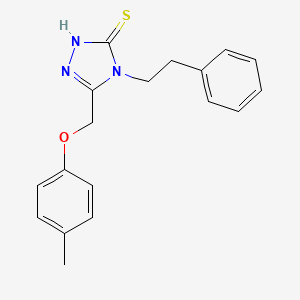

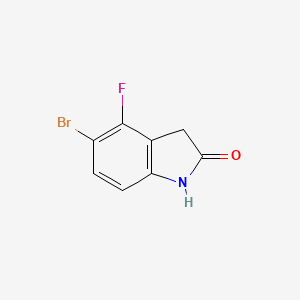
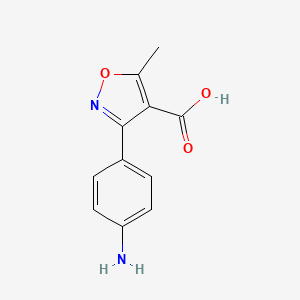
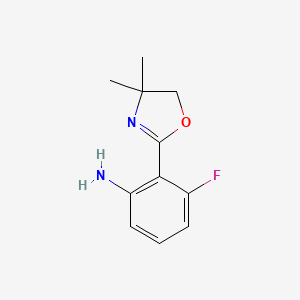
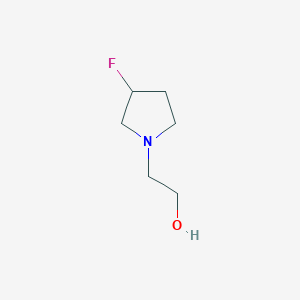
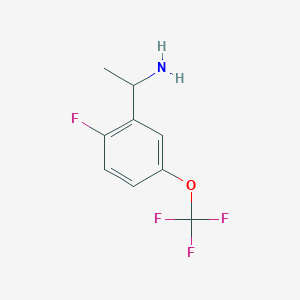
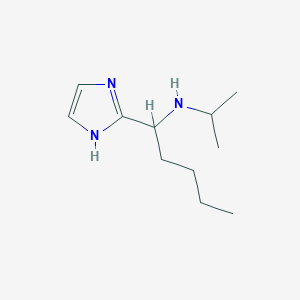
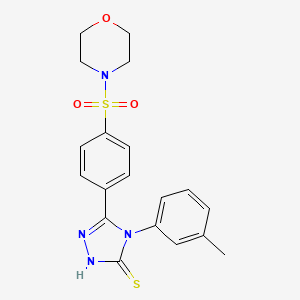

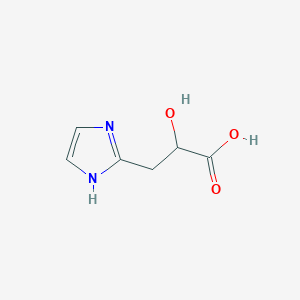
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B11765568.png)
